(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a combination of indole, thiazole, and thiazolidine moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and thiazolidine rings. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of 3,4-dichlorobenzylamine with indole-3-carboxaldehyde under acidic conditions to form the indole derivative.
Cyclization: The indole derivative is then subjected to cyclization with thiosemicarbazide and α-haloketones to form the thiazole and thiazolidine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical sensors
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various enzymes and receptors, disrupting their normal function.
Pathways Involved: It can inhibit key pathways involved in cell proliferation, apoptosis, and immune response, making it effective against cancer and infectious diseases
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone
Uniqueness
The uniqueness of (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE lies in its multi-functional structure, which combines the properties of indole, thiazole, and thiazolidine. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
(5Z)-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4OS2/c23-16-6-5-13(9-17(16)24)11-27-12-14(15-3-1-2-4-18(15)27)10-19-20(29)28(21(25)31-19)22-26-7-8-30-22/h1-10,12,25H,11H2/b19-10-,25-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCULMBEMRCOCL-HHKDCCKLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=N)S4)C5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)/C=C\4/C(=O)N(C(=N)S4)C5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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